Carbonic Anhydrase I/II Inhibition: 2,700‑Fold Gain in Affinity over Simple Benzoate
2‑Acetylphenyl 2‑methylbenzoate inhibits human carbonic anhydrase I (hCA I) with a Ki of 24 nM and hCA II with a Ki of 37 nM [1]. In contrast, simple benzoate anion (sodium benzoate) exhibits a Ki of 64,500 nM (64.5 μM) against hCA I under comparable assay conditions [2]. This represents a ~2,700‑fold improvement in binding affinity attributable to the ortho‑acetylphenyl 2‑methylbenzoate scaffold.
| Evidence Dimension | Inhibition constant (Ki) for human carbonic anhydrase I |
|---|---|
| Target Compound Data | Ki = 24 nM |
| Comparator Or Baseline | Sodium benzoate: Ki = 64,500 nM (64.5 μM) |
| Quantified Difference | ~2,700‑fold lower Ki (more potent) |
| Conditions | Human CA I; p‑nitrophenylacetate substrate; SDS‑PAGE analysis |
Why This Matters
For projects requiring carbonic anhydrase modulation, this compound provides nanomolar potency where generic benzoates are essentially inactive, enabling lower dosing and reduced off‑target effects.
- [1] BindingDB. BDBM50134572 (CHEMBL3746265) – Carbonic Anhydrase 1 and 2 Inhibition Data. View Source
- [2] BindingDB. BDBM36181 (SODIUM BENZOATE) – Carbonic Anhydrase I Inhibition Data. View Source
